![molecular formula C8H6ClF3O B1362247 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene CAS No. 402-08-4](/img/structure/B1362247.png)
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene
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Overview
Description
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H6ClF3O . It is an aryl trifluoromethyl ether .
Physical And Chemical Properties Analysis
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a liquid at room temperature . Its molecular weight is 210.58 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Pest Control Agent Synthesis
The presence of a trifluoromethyl group is known to enhance pest control properties in various compounds . Therefore, 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene could be used in the synthesis of new pest control agents.
Pharmaceutical Intermediate
Compounds with trifluoromethyl groups have been used as intermediates in pharmaceutical synthesis . This compound could serve as an intermediate in the synthesis of drugs that benefit from the unique properties imparted by the trifluoromethyl group.
Environmental Studies
Similar compounds have been found as contaminants in water samples during environmental studies . This compound could be used as a standard or reference in environmental contamination studies.
Chemical Process Development
The compound’s structure suggests it could be involved in various chemical processes, such as catalysis or as a building block for more complex molecules .
Safety and Hazards
The safety information for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene indicates that it may cause skin, eye, and respiratory irritation . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents .
Mode of Action
It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance stabilized carbocation .
Pharmacokinetics
It’s known that the compound has a molecular weight of 21058 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. For instance, it’s known that the compound should be stored in a dry, room temperature environment . Additionally, the compound may be sensitive to extremes of temperature and direct sunlight .
properties
IUPAC Name |
1-chloro-2-methoxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBKVVYUOVSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378751 |
Source
|
Record name | 1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-methoxy-4-(trifluoromethyl)benzene | |
CAS RN |
402-08-4 |
Source
|
Record name | 1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 402-08-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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